molecular formula C18H15N3O5 B12724956 (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine CAS No. 149833-47-6

(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine

Cat. No.: B12724956
CAS No.: 149833-47-6
M. Wt: 353.3 g/mol
InChI Key: XLPVLWOIHWEAOJ-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine is a complex organic compound that combines the structural features of butenedioic acid and pyridinylmethoxyphthalazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethanol with phthalazine under specific conditions to form the pyridin-2-ylmethoxyphthalazine intermediate. This intermediate is then reacted with (E)-but-2-enedioic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development, particularly in designing molecules that can target specific diseases.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.

    Pyrimido[1,2-a]benzimidazoles: Investigated for their antiviral activity.

Uniqueness

(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine stands out due to its unique combination of structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

149833-47-6

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine

InChI

InChI=1S/C14H11N3O.C4H4O4/c1-2-7-13-11(5-1)9-16-17-14(13)18-10-12-6-3-4-8-15-12;5-3(6)1-2-4(7)8/h1-9H,10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

XLPVLWOIHWEAOJ-WLHGVMLRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NN=C2OCC3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2OCC3=CC=CC=N3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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